2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol
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Overview
Description
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the bromination of a phenolic precursor followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective substitution at the desired positions on the phenolic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of halogenated phenols on microbial growth and metabolism.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an antimicrobial or antifungal agent.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol exerts its effects involves interactions with cellular components. The halogen atoms enhance the compound’s reactivity, allowing it to disrupt microbial cell membranes and inhibit enzyme activity. The phenolic group can also participate in redox reactions, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but with a methyl group instead of the chlorinated phenylmethyl group.
2,4-Dibromo-6-[(2-hydroxy-5-nitrophenyl)imino]methylphenol: Contains a nitro group and an imino linkage, offering different reactivity and applications.
Uniqueness
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This combination of halogens enhances its potential as an antimicrobial agent and its utility in various synthetic applications.
Properties
CAS No. |
92714-90-4 |
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Molecular Formula |
C13H8Br2Cl2O2 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2,6-dichloro-4-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br2Cl2O2/c14-8-4-7(12(18)9(15)5-8)1-6-2-10(16)13(19)11(17)3-6/h2-5,18-19H,1H2 |
InChI Key |
OIWZKLQJDPSZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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